molecular formula C11H7ClN2O5S B1675836 1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin CAS No. 128851-55-8

1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin

Cat. No.: B1675836
CAS No.: 128851-55-8
M. Wt: 314.7 g/mol
InChI Key: QYFQMSHWVIKPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M 16287 is a potent aldose reductase inhibitor.

Properties

IUPAC Name

1-[(3-chloro-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O5S/c12-9-6-3-1-2-4-7(6)19-10(9)20(17,18)14-5-8(15)13-11(14)16/h1-4H,5H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFQMSHWVIKPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1S(=O)(=O)C2=C(C3=CC=CC=C3O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155990
Record name M 16287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128851-55-8
Record name M 16287
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128851558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M 16287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin
Reactant of Route 2
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin
Reactant of Route 3
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin
Reactant of Route 4
Reactant of Route 4
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin
Reactant of Route 5
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin
Reactant of Route 6
1-(3-Chlorobenzo(b)furan-2-ylsulfonyl)hydantoin

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